Cas no 99172-75-5 (4-Ethoxy-2,5-dimethylphenol)

4-Ethoxy-2,5-dimethylphenol 化学的及び物理的性質
名前と識別子
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- 4-ETHOXY-2,5-DIMETHYLPHENOL
- 2,5-Dimethyl-4-ethoxyphenol
- 4-Ethoxy-2,5-dimethylphenol
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- インチ: 1S/C10H14O2/c1-4-12-10-6-7(2)9(11)5-8(10)3/h5-6,11H,4H2,1-3H3
- InChIKey: DWKIFIWDGQIATP-UHFFFAOYSA-N
- ほほえんだ: O(CC)C1C=C(C)C(=CC=1C)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 136
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 29.5
4-Ethoxy-2,5-dimethylphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010013044-1g |
2,5-Dimethyl-4-ethoxyphenol |
99172-75-5 | 97% | 1g |
$1519.80 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528493-1g |
4-Ethoxy-2,5-dimethylphenol |
99172-75-5 | 98% | 1g |
¥5201.00 | 2024-04-23 | |
Alichem | A010013044-500mg |
2,5-Dimethyl-4-ethoxyphenol |
99172-75-5 | 97% | 500mg |
$863.90 | 2023-08-31 | |
Apollo Scientific | OR957597-1g |
4-Ethoxy-2,5-dimethylphenol |
99172-75-5 | 95% | 1g |
£435.00 | 2025-02-20 | |
Alichem | A010013044-250mg |
2,5-Dimethyl-4-ethoxyphenol |
99172-75-5 | 97% | 250mg |
$470.40 | 2023-08-31 |
4-Ethoxy-2,5-dimethylphenol 関連文献
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
4-Ethoxy-2,5-dimethylphenolに関する追加情報
Introduction to 4-Ethoxy-2,5-dimethylphenol (CAS No. 99172-75-5)
4-Ethoxy-2,5-dimethylphenol, identified by the Chemical Abstracts Service Number (CAS No.) 99172-75-5, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and industrial applications. This compound, featuring a phenolic structure with ethoxy and dimethyl substituents, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. The molecular configuration of 4-Ethoxy-2,5-dimethylphenol contributes to its versatility, enabling its use in various chemical transformations and functional group modifications.
The structural motif of 4-Ethoxy-2,5-dimethylphenol consists of a benzene ring substituted with an ethoxy group at the fourth position and two methyl groups at the second and fifth positions. This arrangement imparts specific electronic and steric characteristics to the molecule, influencing its reactivity and interaction with other chemical entities. The presence of the hydroxyl (-OH) group enhances its potential as a precursor in the synthesis of more complex molecules, particularly in the development of bioactive compounds.
In recent years, 4-Ethoxy-2,5-dimethylphenol has been explored for its potential applications in pharmaceutical research. Its phenolic core is a common scaffold in medicinal chemistry, often serving as a building block for drugs targeting various therapeutic areas. The ethoxy and methyl groups provide additional handles for chemical modification, allowing researchers to fine-tune the properties of derivatives for optimal biological activity. For instance, studies have demonstrated its utility in synthesizing analogs with enhanced binding affinity to specific biological targets.
One of the most promising applications of 4-Ethoxy-2,5-dimethylphenol lies in its role as an intermediate in the production of specialty chemicals. Its reactivity makes it suitable for use in polymer synthesis, where it can contribute to the formation of polymers with tailored properties. Additionally, the compound has been investigated for its potential as an antioxidant due to the presence of the phenolic hydroxyl group, which is known to participate in radical scavenging reactions.
Recent advancements in computational chemistry have further highlighted the significance of 4-Ethoxy-2,5-dimethylphenol. Molecular modeling studies have revealed insights into its interactions with biological molecules, providing a foundation for rational drug design. These studies suggest that derivatives of this compound may exhibit inhibitory effects on certain enzymes and receptors, making them candidates for further development as therapeutic agents.
The industrial synthesis of 4-Ethoxy-2,5-dimethylphenol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts alkylation followed by etherification and selective methylation. The efficiency of these processes is crucial for large-scale production, where cost-effectiveness and environmental considerations are paramount.
From an environmental perspective, efforts have been made to develop greener synthetic methodologies for 4-Ethoxy-2,5-dimethylphenol. Catalytic processes using transition metals have been explored as alternatives to traditional acid-catalyzed reactions, offering improved selectivity and reduced waste generation. Such innovations align with global trends toward sustainable chemistry practices.
The pharmacological potential of 4-Ethoxy-2,5-dimethylphenol has prompted several preclinical studies aimed at evaluating its biological activity. Initial findings indicate that certain derivatives may possess anti-inflammatory and antimicrobial properties. These properties are attributed to the ability of the phenolic moiety to modulate signaling pathways involved in inflammation and microbial growth.
In conclusion,4-Ethoxy-2,5-dimethylphenol (CAS No. 99172-75-5) represents a compound of considerable interest in both academic research and industrial applications. Its unique structural features offer opportunities for diverse chemical modifications, making it a valuable asset in drug discovery and material science. As research continues to uncover new applications for this molecule,4-Ethoxy-2,5-dimethylphenol is poised to play an increasingly important role in advancing chemical innovation across multiple sectors.
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